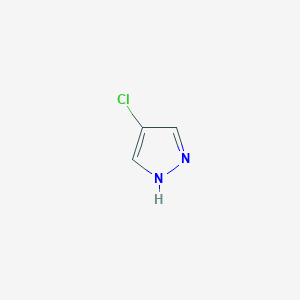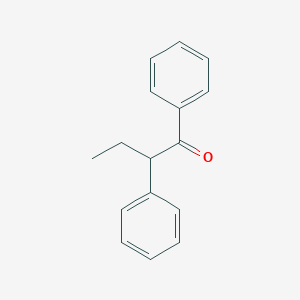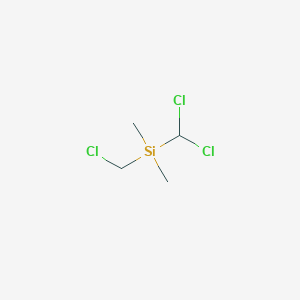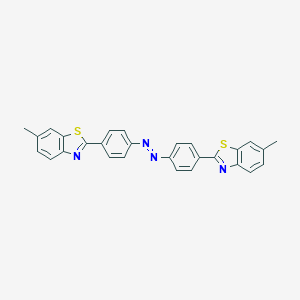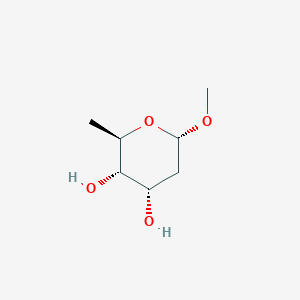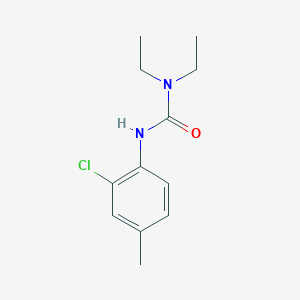
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first synthesized in 1957 and has been used extensively in agriculture to control weeds in crops such as cotton, soybean, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, railways, and roadways.
作用機序
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, ultimately leading to cell death in the plant.
生化学的および生理学的効果
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been shown to have toxic effects on a variety of organisms, including humans. It can cause damage to the liver, kidneys, and reproductive system. Additionally, it has been shown to have endocrine-disrupting effects, leading to changes in hormone levels. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been shown to have negative effects on aquatic organisms, particularly on the growth and reproduction of fish and other aquatic species.
実験室実験の利点と制限
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments.
将来の方向性
There are several areas of future research for 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea induces apoptosis in cancer cells and to identify potential targets for therapy. Additionally, there is a need for further research on the environmental impact of 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, particularly on aquatic ecosystems. Finally, there is a need for the development of alternative herbicides that are less toxic and have less potential for environmental harm.
合成法
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can be synthesized through a reaction between 2-chloro-4-methylphenyl isocyanate and diethylamine. The reaction yields 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea as a white crystalline solid with a melting point of 158-160°C.
科学的研究の応用
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to their death. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been studied for its potential use in cancer treatment. Studies have shown that 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a variety of bacteria and fungi.
特性
CAS番号 |
15441-96-0 |
|---|---|
製品名 |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
分子式 |
C12H17ClN2O |
分子量 |
240.73 g/mol |
IUPAC名 |
3-(2-chloro-4-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-9(3)8-10(11)13/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
QGVVUHXHTXIBTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
正規SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
同義語 |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



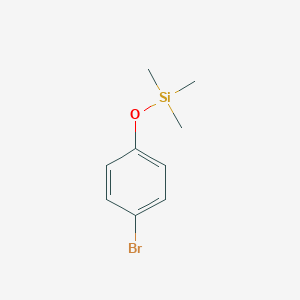
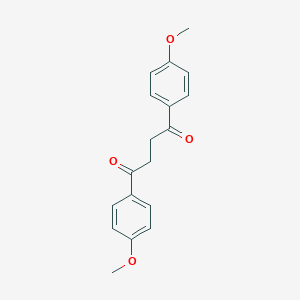
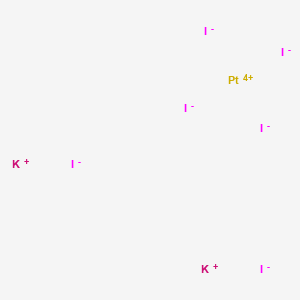
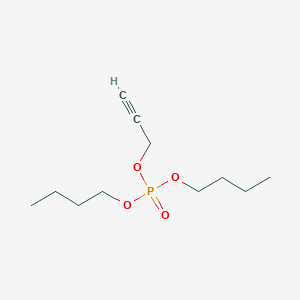
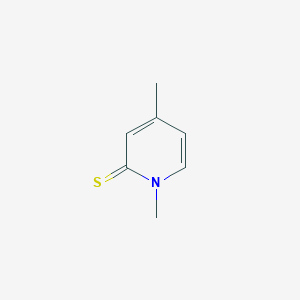
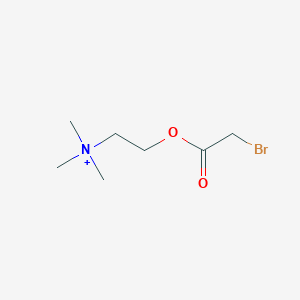

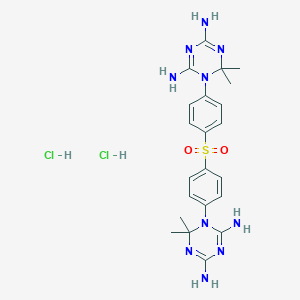
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
